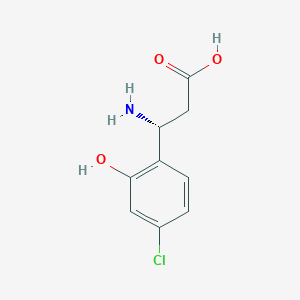
(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a chloro-substituted hydroxyphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.
Scientific Research Applications
(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the chloro group, which may affect its reactivity and interactions.
(3R)-3-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid: The position of the hydroxy group is different, which can influence its chemical properties.
Uniqueness
The presence of the chloro group in (3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid makes it unique compared to other similar compounds. This substitution can enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid, also known by its IUPAC name, is a compound of interest due to its potential biological activities. The compound's structure, featuring a chloro-substituted phenolic group, suggests possible interactions with various biological targets, including those involved in cancer and antioxidant pathways.
- Molecular Formula : C9H10ClNO3
- Molecular Weight : 215.63 g/mol
- CAS Number : [Not specified in the sources]
Anticancer Activity
Recent studies have indicated that derivatives of this compound demonstrate significant anticancer properties. One study evaluated various derivatives for their effects on A549 non-small cell lung cancer cells. Key findings include:
- Cytotoxicity : Certain derivatives reduced A549 cell viability by up to 50%, showing potential as anticancer agents.
- Comparative Efficacy : The most promising derivative exhibited cytotoxicity comparable to standard chemotherapeutics like doxorubicin and cisplatin .
| Compound | IC50 (mg/mL) | Effect on A549 Cells |
|---|---|---|
| Compound 20 | 0.15 | 50% viability reduction |
| Doxorubicin | 0.1 | Standard control |
| Cisplatin | 0.05 | Standard control |
Antioxidant Activity
The antioxidant properties of this compound derivatives were assessed using the DPPH radical scavenging assay. Results indicated:
- Radical Scavenging : The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential as an antioxidant.
- Comparative Analysis : The antioxidant activity was compared to ascorbic acid and butylated hydroxytoluene (BHT), with the compound showing promising results .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
- Antioxidant Mechanism : It likely exerts its antioxidant effects by reducing oxidative stress through radical scavenging activity.
Case Study 1: Anticancer Efficacy
In a laboratory setting, this compound was tested against various cancer cell lines, including A549 and HCT116 (colon cancer). The study reported that the compound significantly inhibited cell growth and induced apoptosis in cancer cells while sparing normal cells .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of this compound, revealing that it effectively reduced lipid peroxidation in vitro. This suggests potential applications in preventing oxidative damage in biological systems .
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-5-1-2-6(8(12)3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
ROPXXEPTKZPVRV-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)O)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















